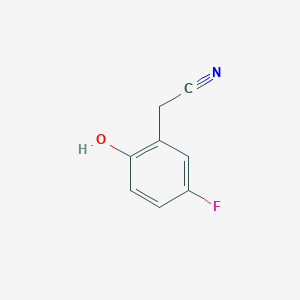
(Dicyanomethylidene)propanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Dicyanomethylidene)propanedioic acid is an organic compound characterized by the presence of two cyano groups and a propanedioic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Dicyanomethylidene)propanedioic acid typically involves the reaction of malonic acid derivatives with dicyanomethane. One common method includes the use of chloroacetic acid, calcium hydroxide, and hydrogen cyanide. The process involves the reaction between the water solution of calcium hydroxide and chloroacetic acid to produce calcium chloroacetate. Hydrogen cyanide gas is then introduced, followed by alkaline hydrolysis to obtain calcium malonate solution. This solution is then acidified to produce propanedioic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process is designed to be efficient and environmentally friendly, minimizing the use of hazardous reagents and byproducts.
Análisis De Reacciones Químicas
Types of Reactions
(Dicyanomethylidene)propanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions include dicarboxylic acids, amines, and substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
(Dicyanomethylidene)propanedioic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of (Dicyanomethylidene)propanedioic acid involves its interaction with molecular targets such as enzymes and receptors. The cyano groups play a crucial role in binding to these targets, leading to various biological effects. The compound can inhibit or activate specific pathways, depending on the nature of the target and the context of the interaction .
Comparación Con Compuestos Similares
Similar Compounds
Malonic acid: A simple dicarboxylic acid with similar structural features but lacking the cyano groups.
Propanedioic acid, propyl-: Another derivative of malonic acid with a propyl group instead of cyano groups.
Uniqueness
(Dicyanomethylidene)propanedioic acid is unique due to the presence of cyano groups, which impart distinct electronic properties and reactivity. This makes it a valuable compound for applications requiring specific chemical and physical characteristics.
Propiedades
Número CAS |
653575-63-4 |
|---|---|
Fórmula molecular |
C6H2N2O4 |
Peso molecular |
166.09 g/mol |
Nombre IUPAC |
2-(dicyanomethylidene)propanedioic acid |
InChI |
InChI=1S/C6H2N2O4/c7-1-3(2-8)4(5(9)10)6(11)12/h(H,9,10)(H,11,12) |
Clave InChI |
LKOIXZIQZBMVPP-UHFFFAOYSA-N |
SMILES canónico |
C(#N)C(=C(C(=O)O)C(=O)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbamic acid, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester](/img/structure/B15159991.png)

![2-(2-Cyclopropyl-2-oxoethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B15159999.png)

![1-[2-Bromo-3-hydroxy-4-(3-phenylpropyl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B15160002.png)





![2-[3-(Methylamino)-4-nitroanilino]ethan-1-ol](/img/structure/B15160035.png)


![[(R)-(Methylsulfanyl)methanesulfinyl]benzene](/img/structure/B15160061.png)
